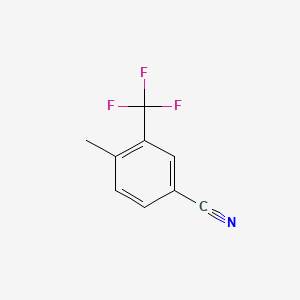

4-Methyl-3-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGJCPTOFPGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379605 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-06-1 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-3-(trifluoromethyl)benzonitrile chemical properties

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile

Introduction: A Key Building Block in Modern Chemistry

This compound, identified by its CAS Number 261952-06-1, is a highly functionalized aromatic compound that has garnered significant interest within the scientific community.[1] Its strategic importance lies in its role as a versatile intermediate in organic synthesis. The molecule's unique architecture, featuring a benzonitrile core substituted with both a methyl group and a powerfully electron-withdrawing trifluoromethyl (CF₃) group, makes it a valuable precursor for the synthesis of complex chemical entities.

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance critical properties of drug candidates, such as metabolic stability, lipophilicity, and receptor binding affinity.[2][3][4] Consequently, trifluoromethylated building blocks like this compound are indispensable tools for researchers and drug development professionals aiming to design next-generation therapeutics.[2][5] This guide provides a detailed exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound dictate its behavior in chemical reactions and its suitability for various applications. The properties of this compound are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 261952-06-1 | [1] |

| Molecular Formula | C₉H₆F₃N | [1] |

| Molecular Weight | 185.15 g/mol | [1][6] |

| Appearance | White to Yellow Solid / Colorless to pale-yellow liquid | [6] |

| Boiling Point | Approx. 205-207 °C at 760 mmHg | [6] |

| Density | Approx. 1.218 g/cm³ (estimated) | [6] |

| Flash Point | Approx. 83 °C (closed-cup) | [6] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, toluene) | [6] |

| SMILES | CC1=C(C=C(C=C1)C#N)C(F)(F)F | [1] |

| InChIKey | YWAGJCPTOFPGIS-UHFFFAOYSA-N | [1] |

Molecular Structure Analysis

The structure of this compound is defined by the interplay of its functional groups on the benzene ring. The trifluoromethyl group (-CF₃) and the nitrile group (-C≡N) are both strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring. This electronic effect is pivotal to the compound's reactivity profile, particularly in nucleophilic aromatic substitution reactions. The -CF₃ group's high electronegativity and stability make it a desirable feature in pharmaceutical design.[4]

Caption: Molecular structure of this compound.

Synthesis Methodology: A Practical Approach

As a specialized chemical intermediate, this compound is not typically prepared from basic commodity chemicals in a standard research lab but is sourced from specialty suppliers. However, understanding its synthesis is crucial for process development and impurity profiling. A common and reliable method for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.

Experimental Protocol: Sandmeyer Cyanation

This protocol describes a plausible synthesis starting from 4-methyl-3-(trifluoromethyl)aniline. The choice of the Sandmeyer reaction is based on its well-established reliability and high yields for converting anilines to benzonitriles.

Step 1: Diazotization of 4-methyl-3-(trifluoromethyl)aniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Causality: This step converts the primary amine into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium or potassium cyanide (NaCN or KCN) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

Causality: The diazonium group is an excellent leaving group (-N₂). The copper cyanide facilitates the nucleophilic substitution of the diazonium group with a cyanide ion.

-

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture, and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Caption: A plausible synthetic workflow via the Sandmeyer reaction.

Reactivity and Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its nitrile group. This functional group can undergo a variety of transformations to produce other valuable functionalities.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-methyl-3-(trifluoromethyl)benzoic acid) or, under milder conditions, a primary amide.

-

Reduction: The nitrile can be reduced to a primary amine (4-methyl-3-(trifluoromethyl)benzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

The trifluoromethyl group is generally inert to most common reaction conditions, a property that makes it a stable and reliable substituent during multi-step syntheses.[4] Its strong electron-withdrawing nature, however, deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

Caption: Key chemical transformations of the nitrile functional group.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Identification: The compound is classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][7]

-

Precautionary Measures:

-

Storage:

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775598, this compound. Retrieved from [Link]

-

Xiong, Y. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. Autech. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522170, 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.

-

ChemUniverse. (n.d.). Order: this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Chemsrc. (2025). 4-Fluoro-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

-

Al-Zoubi, W. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

ResearchGate. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Bilska-Markowska, M. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

Sources

- 1. This compound | C9H6F3N | CID 2775598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China [nj-finechem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

4-Methyl-3-(trifluoromethyl)benzonitrile CAS number 261952-06-1

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile (CAS: 261952-06-1): A Key Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound with the CAS number 261952-06-1. As a senior application scientist, this document synthesizes critical data on its physicochemical properties, plausible synthetic routes, chemical reactivity, and applications, with a particular focus on its role in drug discovery and development. The strategic incorporation of both a trifluoromethyl (CF₃) group and a nitrile (C≡N) moiety makes this molecule a highly valuable and versatile intermediate for researchers and scientists. This guide explains the causality behind experimental choices and provides actionable protocols, grounded in authoritative references, to empower professionals in the field.

Introduction and Overview

This compound is a substituted aromatic compound that has gained significant interest as a building block in organic synthesis.[1] Its utility stems from the unique and synergistic properties of its functional groups. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, while the nitrile group offers a gateway to diverse chemical transformations.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is often considered a "super methyl" group in drug design. Its introduction into a molecule can profoundly enhance its pharmacological profile.[2][3] Key advantages include:

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450, often leading to a longer drug half-life.[3][4]

-

Improved Binding Affinity: The high electronegativity of the CF₃ group can alter the electronic properties of the entire molecule, potentially leading to stronger and more selective interactions with biological targets.[2][4]

The Synthetic Versatility of the Nitrile Group

The nitrile (cyano) group is a synthetically powerful functional handle. It serves as a precursor to several other critical functionalities, providing chemists with a wide range of options for molecular elaboration.[4] Common transformations include:

-

Hydrolysis to form carboxylic acids.

-

Reduction to yield primary amines.

-

Reaction with organometallic reagents to produce ketones.

-

Participation in cycloaddition reactions to construct heterocyclic rings.

This dual functionality makes this compound a prized intermediate for accessing complex molecular architectures.

Caption: Structure and key functional groups of the topic molecule.

Physicochemical Properties and Characterization

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis.

Key Properties

The following table summarizes the essential physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 261952-06-1 | [1][5][6][] |

| Molecular Formula | C₉H₆F₃N | [1][5][6] |

| Molecular Weight | 185.15 g/mol | [1][5][6][][8] |

| Appearance | White to Yellow Solid | |

| Melting Point | 60 - 62 °C | [6][] |

| Boiling Point | ~205 - 207 °C (at 760 mmHg) | [9] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene). | [9] |

| IUPAC Name | This compound | [6][8] |

| SMILES | CC1=C(C=C(C=C1)C#N)C(F)(F)F | [5][6][8] |

| InChI Key | YWAGJCPTOFPGIS-UHFFFAOYSA-N | [6][8] |

Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of the compound. While specific spectra are proprietary to suppliers, a standard analysis would include:

-

¹H NMR: Expected signals would correspond to the aromatic protons and the methyl group protons, with coupling patterns revealing their relative positions.

-

¹³C NMR: Signals would confirm the number of unique carbon environments, including the quaternary carbons of the nitrile and trifluoromethyl groups.

-

¹⁹F NMR: A strong singlet is expected, characteristic of the CF₃ group, which is a definitive indicator of its presence.

-

IR Spectroscopy: A sharp, strong absorption band around 2230 cm⁻¹ would be indicative of the C≡N stretch.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 185.15.

Synthesis and Manufacturing

While multiple proprietary methods exist, a plausible and common strategy for synthesizing substituted benzonitriles involves the palladium-catalyzed cyanation of an aryl halide, a modern variation of the Rosenmund-von Braun reaction. This approach offers high functional group tolerance and generally good yields.

Caption: Plausible synthetic workflow for the target molecule.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes a generalized procedure based on established methods for aryl nitrile synthesis.[10]

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-bromo-4-methyl-3-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and the palladium catalyst system, such as a combination of Pd₂(dba)₃ (0.01 eq) and dppf (0.02 eq).

-

Causality: An inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and moisture stability.

-

-

Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula to the flask.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures. Degassing removes dissolved oxygen that could degrade the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Causality: Heat is required to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

-

-

Workup and Quenching: After cooling to room temperature, quench the reaction by pouring it into an aqueous solution of ammonia or sodium bicarbonate.

-

Causality: The aqueous basic solution complexes with and removes residual zinc salts and deactivates any remaining cyanide.

-

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

-

Self-Validation: Purity should be confirmed post-purification using the spectroscopic methods outlined in Section 2.2.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further transformation, enabling the synthesis of more complex molecules.

Caption: Key transformations of the nitrile functional group.

Representative Experimental Protocol: Reduction of Nitrile to Primary Amine

-

Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles. The reaction is highly exothermic and reactive with water, necessitating anhydrous conditions and careful temperature control.

-

-

Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Causality: This specific quenching procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easy to filter, simplifying the workup.

-

-

Purification: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude (4-methyl-3-(trifluoromethyl)phenyl)methanamine, which can be further purified if necessary.

Applications in Research and Drug Development

This compound is not an end product but a critical intermediate. Its structure is a recurring motif in the design of new pharmaceuticals and agrochemicals. The trifluoromethylated benzonitrile scaffold allows for the systematic exploration of chemical space to optimize the activity, selectivity, and pharmacokinetic properties of lead compounds.[4]

Caption: Logical flow from building block to a drug candidate.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[8]

| Hazard Code | Hazard Statement | Class |

| H301 / H302 | Toxic / Harmful if swallowed | Acute Toxicity, Oral |

| H311 | Toxic in contact with skin | Acute Toxicity, Dermal |

| H331 / H332 | Toxic / Harmful if inhaled | Acute Toxicity, Inhalation |

| H315 | Causes skin irritation | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |

Note: The exact classification (e.g., H301 vs. H302) may vary slightly between suppliers.[8]

Handling and Storage Recommendations

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be handled as hazardous waste.[11][15]

References

- This compound. Alachem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9YQ_TT0KkiJ2N3dvYK29KP2mtSjau8x-T5DhQC3Qxb3C4hrGPo16XW7vFc4iVYBhM5opwOQ1y756MFZB8Y9bJ8SfMFfzaTXJO-pChSnnuaUgl3lWlNvgkv-uVd-aw9cy1QyMcFRBx]

- This compound. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSvp3INp7G4mw6NfKG1z0vPKyujeTpN7bC1C75oJTSGbaAHzdkMa7vFr5GHAev9mk6NnpnruZzKfgGuzTINXgjIhxCOK6iTk4eumSI2lZS9eZak91pmLgUvLVF0O_OzxpuJs9DXugleEPvOj0=]

- This compound | 261952-06-1. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDCRL0YjcDgERRUyavg4jJu4deCO_LqGnqtRFMeOS9QB0bJkOI7B2Fb1g04SDBKHPs7hCvTAnfhF_WpVdnSaEUXkpw7R0ETVShJGUp7E0FmN3DpH-wBoHrJ6pVzF1JcnT9hvncy9dLspfl4A4JFod1c24ViOcb8dbOhhiO0m1qxi17T_9qRXdPR-upOid58zmjVw==]

- This compound, 97+%, Thermo Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBDPwZAMgzv-ZluFjAhmDJBmNXodAWTskaf2qTq-jL3N3lN4tRYJqITVbb1iy18U0AEpcuSQPUkeOHMZXByyxPmBu5oOVGsbg-4yu9J1xwMFS4gpsinL2HCxb3lh_ABbiKswimaNsOdoh7NnCZ6KQa4x3v-Fj-4gs6-JRBH_oUGveKNZ6oHYu3kZpOOQo_D3Y5ao_YEAX0A36RCjsdM0bAPU4wpFdvQqOa]

- CAS 261952-06-1 this compound. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEOrNVIXOxCzR13deVjuo3pBUnjGm6IOd5rg6pXhIThqe_EkBLK2dQsw2crqCiLYrqXDhPXn9uSUEDFozcEYqaIAj6Km1IHeI1Rfo6Q9yAQU2DfkAJXjhRY0Yp7kXjE_vNx4V8S8I1xb_IdoFb5wV9N71ZDu74cxJkLIKRqtLNdWXJH8u49nsWEcC_3xwTPmGq7ipFmroDtUA=]

- This compound | C9H6F3N | CID 2775598. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-sFIt0mcmOVEcdBvjsv55jhs-dDYYkG1PegD_vMciH7A9AoYL51pB-hqeDkiWiV_dg3JZgd8FiJsfvJwsODo4tAPdpF7eBrJDD0ABni8y4RAuJssJewdBhmooX7DyZu-ARRTxooOAs4_VEwlIUbLZ7bSNxoLtIQQWxXbUm-hNxZv6vSfDaIvzI-vIgw==]

- Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data. NJ-Finechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF1g-PGlHTvtRNJWxacbcOlCFbrDweJ8_Uuo2KEg_A4yO1932g7qcY47BQufUFezUNpW2EJK4ptdl4CqVP0Xi1dfiuqdNlFXmcInYKUIMh3DBwpAk5QZfvmtwqbV2zcFJU90ZDW46pLyjTTncBfhvwOdGcUVVkAykgkoe_2DJ8TI2yQQOwQPvU599aDb9sEr0pxYa6_r1JCFupCfmzz6s=]

- 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile Safety Data Sheet. Synquest Labs. [URL: https://vertexaisearch.cloud.google.

- The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. Autech Industry Co., Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpJ6tEC9ZPBa6Bj4SsdwzoZom9A_rEhK5xoF6S5mJEThYk87wfDuNAM-yCyZEEVA04slBvyGSy0cRhiKlxbz2WI7-9NeYnsbAnD40NK0MuRpAuDcYBoI9QdNe6VJTbgLqvr2oSamZqWjZonO3OSnl-0y0azSAVM1QKNglbVRkeOlSa07W2PS25ccbmCgWQkSVmblqNVVkctwdUfgkh9wJzrjqGZNUjfhWTfQb-j9SE5R9avYP8vu4Y8QWHZj6Skmc=]

- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzonitrile. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6GuaQrD_YUTrr5X1A2LEXSSB6oY28IQ5aKiYkvgFkDuJkLrZ5GtILW6vRop9n5fB10PNtfrPeS6HtPufWZBuqgL6_sFlZa1QH13AmWOvS3TGDWLCnuqqRSWZi6cGSeTBOn8lzfA9I5ZobiwUQC9gxs1w-Rl3bPiDbcyAy82C2jrafvZr7Bbl6BM0PRAG2DCDyvcaFAN64z2IBFY8UWnVqBZr2tEtcT_X2nPdyakn9sFiXKaOkIF6dooZaLq-OdMTBJUMwC_PxRijkE-jEK1HXC0wzURJEMmpZHg==]

- SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpgi02SRnG8GtMAIyacwDtvuyWZDTiAKdDBWZr26FrEpWywtpS0O23J7RgZnKj3vs5Z5w-bGZUCy5b9jdRxCnwU-vJX3ldVBxaxBQa3Gx089nJMqMJFa1eOOK9bvqi3-BxZF0olRnvtps1Rg=]

- SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzonitrile. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8KxBgg7g_2_Rq7KloqZSlmbNBC0D65Xg-kSzY3MqKoYh_RG3F4hEZxf2deUkWA3cyYMqG_W4aQ_M-Y5IxEPq_ISKUQB3ofjI1ImrDdvI3Z0oyJsLnzCy89K6wu3toEVfaVlBldN84I7N3m_4MZuNqUpoq7TUtcHHKbKrKsnSvNMyA2PAU1mpOLDZakMr7m1Vve4yF11NFbdMrgkHyJkMi-DvaBOOwsRwHWvkwY788_cPL6zEcXEFTBXJ2UmL8rCiFUxiRFXnbsfiSIEqgLW6boCRDQMxgsBzmpw==]

- FM33076 - Safety Data Sheet. Fluorochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlTqrvP2oUK3aOJ9L2dRop2evOvWj471_Fk4mD-rpP_ivfWOtmErURbrznbYmnBRuIZgbA94E0rlvea_TGIoDbg1Q0PHPmXkjE70qQFu318wP_-mpY1G_9ucHkkqiP8klmQd3ZVWJJ8N1EEZXjcw4_6Dh6cOx0n-CMszc_]

- 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAtaIDsem-RJrLU0xc8BP535hETdZdKyOtMNcIx4YshFXiIr-dE-hrQBQcKe1TZG8XWHA3so1Of7M8CoHAqS3JubeKwRB-3FCHpeWS9i3ReVdF5SLmJOnn87gmpGtTwImkU75ZwcDvxvOty1oRh7ZjJnLwEbWYXDrPd1AVWalM4cAh5pZTYsYvGVHi]

- SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkSqP6VYHPDVOX-JgPLy5Ye4CjM-_9I0ewegYWft2h3KUuUO1QiNFyhrUGZoaQ8FrHp0f565hDSLm5Ee7l8v-IHQnV4wErWK5br1UO2aA5HZYytuL83w0Z_hJFmqcjc7AJtp_xmTN3DnyjcPYNLiRumhsPybVU8A==]

- Preparation method of 4-trifluoromethyl benzonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ3BS5y8llcN0rMtjAZ3Yq74WqEGm5uTX5I-X5KKjlTXrM0QCr_0hQUG7rScEu4gj-PGPJFtMt6ac50MNL_atZW4aZWQpgCDMfo4wdQuXqXgKL1PqYmxl_HgZJ7gp8hnhPAEvihKBFar6VQQ==]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPhCVynQIQFqUuv3ghJgANt1YNMA8Hpzx4MBPTn6TDvM9EUqnrCv6Anbibmiuo9DU5Om6zwXsR5WnojUGyr_X7WjIWvswABYb7agqch3BTYMpEF9lPK9eVWxbsARP3h5UPl1wdJFhDcg==]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyu0s39GXk8Wz8Dk_ZMPoGjKbrSNll8pOmJnCwhFgoelVC8fayhdHf6HcIGRsRe5MBDjdYbw1QTzF0eDF1v8QUYhy0SPQr1nzjcOFEsQ87NWwBvU2VKok7sx6rQGuf75kYgBwu4m2qvsM-cg==]

- 4-(Trifluoromethyl)benzonitrile. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxMhiInrGeOCfEePznvmjqtlPm0R2m3ID18QWDlxAtxTCHixICDxE6abXb8AU5zF6gCR9hTgRfgGh_wul_IQ1PR_YcHdBDzLxWx4d2vbPtcpBPrU5wKwIey5dU2yZurBt8GOiI]

- 3-(Trifluoromethyl)benzonitrile 99%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6vQyDt512_D_86KhQzXE49mFGvs00r5CpIglrCb4s4encDZjOqUyhEcb8n63sP4tumlIJjtio_e5Q403m-wgEDKwC6pnOTJ0KgvzXud5Q3T7FChlo6eXBBPBuFoiZoJDxh6Q7wPOzlF8_g3mWqFtZUCc]

- 4-(Trifluoromethyl)benzonitrile 99%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhx6VE-ZxihNNHfo5BdBqoWNLudFJ4s3ABtJqXwxdUB9AKtcQiooCvStlVmacOwD_6arm6NgAJIzk4xutGV_qgJdSye13RwnRC9jmomJnFoWrNTBbOYLt-4zVzw4Exk5Ri8mxSXRhKdxL0jfzMm8VBPC4A]

- 4-Fluoro-3-(trifluoromethyl)benzonitrile. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUwWnBl8l6fsgr8GnHlXwpofD83YX4ViSy2FWf1ihqgtqH2OI5oaybzraM-UNCLmx16Sc-jESQlvIyRitww2C0T9RWSFK4F2DR_hxZWGRgNm-RDNwcyOqStD4gkgri_gMJLVGFN6VJ5bPkKH4IFbA=]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzZ_8_DcbtSELzwelLAXh2rQ3FoRSxuEFE2aCM7WWqsOmeZKn-mdzcaJdM7GQHzCnRqWZX4HEgDRol6dxG5lmyO47Q0f4zexJ0y_qXrZeRB20fz1C4nRdR4ksG91gIvZpIgN0=]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESaCKz8uDt9_P82I74sk_1UhDzX_g37oMg-AkVwZe5uzDlrfz0bucuyiGxwjxt-73RSxadxK2pNXg8AH2HEwWxgPaoQ3hPHD0ioONy_tjUdpBFCCJB-fPUm-CAyuOdw7K-ihV581Z3Y1M=]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [URL: https://vertexaisearch.cloud.google.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZSqaXQkOzKJud2GBWj--lVpn71uVvOtc3RtFMaK23FTZsfp6cgm-8WPNjU_6_c3xwUoZxq3-IzoFTf0qIRY6Zjs27vOU52Tt8M9jY0XVGpRQSL75zVf5LMxzBGISeX0yrAJQ=]

Sources

- 1. 261952-06-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. This compound | C9H6F3N | CID 2775598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China [nj-finechem.com]

- 10. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7 | Chemsrc [chemsrc.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-methyl-3-(trifluoromethyl)benzonitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-methyl-3-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of this versatile molecule, grounding technical protocols with field-proven insights.

Introduction: The Strategic Importance of Trifluoromethylated Benzonitriles

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a powerful strategy in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] When combined with a nitrile (-CN) functionality on a benzene ring, as in this compound, a highly versatile chemical intermediate is created. The nitrile group serves as a valuable synthetic handle, readily convertible to amines, carboxylic acids, or amides, while the trifluoromethyl group imparts unique electronic and steric properties. This combination makes trifluoromethylated benzonitriles, such as the topic of this guide, sought-after precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C9H6F3N | PubChem[3] |

| Molecular Weight | 185.15 g/mol | PubChem[3] |

| CAS Number | 261952-06-1 | PubChem[3] |

| Appearance | Colorless to pale yellow liquid | --- |

| Boiling Point | Approx. 205-207 °C at 760 mmHg | --- |

| Density | Approx. 1.218 g/cm³ | --- |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene), poorly soluble in water. | --- |

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to avoid inhalation, ingestion, and skin contact. Store the compound in a cool, dry place away from incompatible materials.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes. A highly effective and commonly employed method is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by cyanation. This approach offers a reliable pathway to introduce the nitrile group onto the aromatic ring.

A plausible and efficient synthetic route starts from the readily available precursor, 4-methyl-3-(trifluoromethyl)aniline. This multi-step synthesis involves the diazotization of the aniline and subsequent copper-catalyzed cyanation.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established methodologies for the Sandmeyer reaction and is adapted for the synthesis of the target compound.

Materials:

-

4-methyl-3-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

Step 1: Diazotization of 4-methyl-3-(trifluoromethyl)aniline

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated HCl and water at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution with vigorous stirring. A gas evolution (N₂) will be observed.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the gas evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. While a dedicated, publicly available complete dataset for this specific molecule is scarce, the expected spectral data can be reliably predicted based on the analysis of closely related analogs.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.5-8.0 ppm. The methyl protons will be a singlet around δ 2.5 ppm. |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 120-140 ppm. The nitrile carbon will be observed around δ 118 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The methyl carbon will be around δ 20 ppm. |

| FT-IR (cm⁻¹) | A strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. Strong C-F stretching bands will be present in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-H bending vibrations below 900 cm⁻¹. |

| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 185. A significant fragment corresponding to the loss of a methyl group ([M-15]⁺) may also be observed. |

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of bioactive molecules.

Pharmaceutical Applications

Trifluoromethylated benzonitriles are key components in the development of various therapeutic agents. A closely related compound, 4-amino-2-(trifluoromethyl)benzonitrile, is a known intermediate in the synthesis of Enzalutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer. This highlights the potential of the this compound scaffold in the design of novel pharmaceuticals.

Logical Relationship in Pharmaceutical Synthesis:

Caption: Role of the core scaffold in API synthesis.

Agrochemical Applications

The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and stability. Benzonitrile derivatives also play a crucial role in the development of herbicides and pesticides. The structural motifs present in this compound suggest its potential as a precursor for novel agrochemical candidates with improved performance characteristics.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and materials science. Its synthesis, primarily through the robust Sandmeyer reaction, provides a reliable source of this valuable building block. The combination of the reactive nitrile handle and the property-enhancing trifluoromethyl group offers medicinal and materials chemists a versatile platform for the design and synthesis of novel, high-performance molecules. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]

- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

PubChemLite. This compound (C9H6F3N). [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka | Patsnap. [Link]

- Preparation method of 4-trifluoromethyl benzonitrile.

-

PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE. European Patent Office. [Link]

-

4-Methyl-3-nitrobenzonitrile. National Institutes of Health. [Link]

-

Benzonitrile, 4-methyl-. NIST WebBook. [Link]

-

PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. European Patent Office. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Institutes of Health. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. [Link]

-

4-Methyl-benzonitrile cation. SpectraBase. [Link]

-

Benzonitrile, 4-methyl-. NIST WebBook. [Link]

Sources

4-Methyl-3-(trifluoromethyl)benzonitrile molecular weight

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, applications, and safe handling, grounded in established chemical principles and supported by authoritative references.

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates three key functional groups on a benzene ring: a nitrile (-C≡N), a methyl (-CH₃) group, and a trifluoromethyl (-CF₃) group. This unique combination imparts a desirable set of physicochemical properties, making it a valuable intermediate for the synthesis of complex target molecules.

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity and bioavailability.[1] The nitrile group is a versatile functional handle, readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles, providing a gateway to diverse chemical space.[2] The strategic placement of the methyl group further tunes the molecule's steric and electronic profile. This guide will explore the technical details of this compound, providing the foundational knowledge required for its effective application in research and development.

Core Physicochemical & Structural Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is the first step in any successful experimental design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 185.15 g/mol | [3] |

| Molecular Formula | C₉H₆F₃N | [3][4] |

| CAS Number | 261952-06-1 | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to pale-yellow liquid | [4] |

| Boiling Point | Approx. 205-207 °C (at 760 mmHg) | [4] |

| Density | Approx. 1.218 g/cm³ | [4] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, Toluene) | [4] |

| Canonical SMILES | CC1=C(C=C(C=C1)C#N)C(F)(F)F | [3] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis Strategies: A Mechanistic Perspective

While numerous proprietary methods exist for the synthesis of substituted benzonitriles, a common and logical approach involves the cyanation of an appropriately substituted aryl halide. This method is reliable and offers a clear pathway from readily available starting materials. A plausible, field-proven workflow is outlined below.

Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation

The synthesis can be logically envisioned starting from 4-bromo-1-methyl-2-(trifluoromethyl)benzene. The choice of a bromide precursor is strategic; aryl bromides often exhibit an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Sonogashira reactions, and related cyanation protocols.

Sources

An In-depth Technical Guide to the Physical Properties of Substituted Benzotrifluorides: A Case Study on 4-Methyl-3-(trifluoromethyl)benzonitrile

A Note on Nomenclature and Isomeric Ambiguity:

Initial research for "5-Cyano-2-methylbenzotrifluoride" revealed significant ambiguity in publicly available chemical databases. The Chemical Abstracts Service (CAS) number 175277-69-1, sometimes associated with this name, predominantly corresponds to its isomer, 4-Methyl-3-(trifluoromethyl)benzonitrile (also identified by CAS number 261952-06-1). Furthermore, prominent databases list "5-Cyano-2-methylbenzotrifluoride" as a synonym for this compound[1]. Due to the scarcity of verified experimental data for the specific structure of 5-Cyano-2-methylbenzotrifluoride, this guide will focus on the characterization of the more thoroughly documented isomer, this compound. This approach ensures scientific accuracy and relies on available data. Researchers interested in the specific properties of 5-Cyano-2-methylbenzotrifluoride should proceed with caution and verify the identity of their materials through rigorous analytical methods.

Introduction

Substituted benzonitriles and benzotrifluorides are pivotal building blocks in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) often imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group (-CN) is a versatile functional group that can be transformed into various other functionalities. This guide provides a detailed overview of the known physical properties of this compound, a compound of interest in these fields.

Molecular and General Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl group, a trifluoromethyl group, and a cyano group. These substituents influence the molecule's polarity, reactivity, and intermolecular interactions, which in turn determine its physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₃N | [1][2][3] |

| Molecular Weight | 185.15 g/mol | [1][2][3] |

| Appearance | White to yellow solid or colorless to pale-yellow liquid | [2][4] |

| CAS Number | 261952-06-1 | [1][3][4] |

| IUPAC Name | This compound |

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical for its purification, handling, and application in various processes.

Melting Point

The melting point is a key indicator of a compound's purity and the strength of its crystal lattice forces.

| Property | Value | Source(s) |

| Melting Point | 60-62 °C | [] |

The determination of a melting point is a fundamental laboratory technique. The choice of method depends on the required accuracy and the amount of substance available.

Capillary Method (Thiele Tube or Digital Apparatus): This is the most common method. A small amount of the finely powdered solid is packed into a thin-walled capillary tube. The tube is then heated in a controlled manner in a liquid bath (e.g., silicone oil in a Thiele tube) or a metal block (in a digital apparatus). The temperature range over which the substance melts is recorded. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a crucial parameter for distillation and for assessing a compound's volatility.

| Property | Value | Source(s) |

| Boiling Point | 205-207 °C at 760 mmHg | [2] |

For non-volatile compounds like this compound, distillation at atmospheric pressure is a common method for both purification and boiling point determination.

Simple Distillation: A small quantity of the liquid is placed in a distillation flask fitted with a thermometer and a condenser. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing and being collected as distillate. The boiling point is the constant temperature observed during this process. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition.

Physical and Chemical Parameters

Density

Density is the mass of a substance per unit volume and is an important physical constant.

| Property | Value | Source(s) |

| Density | ~1.218 g/cm³ (estimated) | [2] |

Solubility

Solubility information is critical for selecting appropriate solvents for reactions, purification, and analysis.

| Solvent | Solubility | Source(s) |

| Water | Poorly soluble | [2] |

| Organic Solvents | Soluble in dichloromethane, chloroform, and toluene | [2] |

The trifluoromethyl group generally increases a molecule's lipophilicity, which is consistent with its poor solubility in water and good solubility in common organic solvents.

Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. It is a crucial safety parameter.

| Property | Value | Source(s) |

| Flash Point | ~83 °C (closed-cup) | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The methyl group should appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbon of the nitrile group will appear in the characteristic downfield region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong, sharp peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

-

Strong absorptions in the region of 1100-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.

-

C-H stretching vibrations of the aromatic ring and the methyl group in the 2850-3100 cm⁻¹ region.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (185.15). Common fragmentation patterns for this type of molecule might include the loss of a methyl group, a fluorine atom, or the entire trifluoromethyl group.

Safety and Handling

Based on safety data for isomeric and related compounds, this compound should be handled with care. It is classified as harmful if swallowed and toxic in contact with skin[1]. It may also cause skin and serious eye irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide has summarized the available physical property data for this compound, a compound often confused with its isomer, 5-Cyano-2-methylbenzotrifluoride. While some key physical constants have been reported, a comprehensive experimental characterization, including detailed spectroscopic data, is still lacking in the public domain. The information and general experimental methodologies provided herein serve as a valuable resource for researchers and scientists working with this and related substituted benzotrifluorides, while also highlighting the importance of careful structural verification in chemical research.

References

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

ChemBK. (n.d.). CAS: 261952-06-1. Retrieved January 8, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 8, 2026, from [Link]

Sources

Executive Summary: The Strategic Value of a Fluorinated Building Block

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile: A Core Scaffold in Modern Chemistry

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document elucidates the structural characteristics, synthetic logic, and strategic applications that establish this molecule as a significant building block in medicinal chemistry and advanced materials science.

This compound is a substituted aromatic nitrile that has garnered interest as a versatile intermediate. Its structure is deceptively simple, yet the specific arrangement of a methyl group, a trifluoromethyl group, and a nitrile moiety on a benzene ring imparts a unique combination of electronic and steric properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[1][2] The nitrile (-C≡N) group serves not only as a key pharmacophoric element but also as a versatile synthetic handle for constructing more complex molecular architectures.[1] This guide will dissect these features, providing the foundational knowledge necessary for its effective utilization in research and development.

Core Structural and Physicochemical Profile

The identity and physical characteristics of a compound are the bedrock of its application. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 261952-06-1 | [3] |

| Molecular Formula | C₉H₆F₃N | [3] |

| Molecular Weight | 185.15 g/mol | [3] |

| Appearance | Colorless to pale-yellow liquid (may vary) | [4] |

| Boiling Point | Approx. 205-207 °C (at 760 mmHg) | [4] |

| Density | Approx. 1.218 g/cm³ | [4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, toluene); poorly soluble in water. | [4] |

| SMILES | CC1=C(C=C(C=C1)C#N)C(F)(F)F | [3] |

| InChIKey | YWAGJCPTOFPGIS-UHFFFAOYSA-N | [3] |

Spectroscopic Signature Analysis

While a dedicated spectrum for this specific molecule is not publicly available, a robust and reliable spectroscopic profile can be predicted based on the extensive data from closely related analogs such as 4-(trifluoromethyl)benzonitrile and 3-(trifluoromethyl)benzonitrile.[5][6][7]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the sharp, strong absorption band characteristic of the nitrile C≡N stretch. For aromatic nitriles, this peak is typically observed in the 2240–2220 cm⁻¹ region.[8] The position is slightly lower than that for saturated nitriles due to electronic conjugation with the benzene ring.[8] Other expected signals include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), and strong, broad absorptions in the 1350-1100 cm⁻¹ region corresponding to the C-F stretching of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons and the three methyl protons. The aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.5-8.0 ppm), with their chemical shifts and coupling patterns dictated by the electronic effects of the three different substituents. The methyl group will present as a singlet in the upfield region (approx. δ 2.5 ppm).

-

¹³C NMR: The carbon spectrum will display nine unique signals. The nitrile carbon is typically found around δ 117-119 ppm. The carbon of the trifluoromethyl group will appear as a quartet (due to coupling with the three fluorine atoms) in the region of δ 120-130 ppm. The aromatic carbons will resonate between δ 125-140 ppm.

-

¹⁹F NMR: This spectrum will show a sharp singlet around δ -63 ppm, a characteristic chemical shift for a benzotrifluoride moiety.[6]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established organometallic and substitution methodologies. A logical and field-proven approach begins with a readily available substituted toluene.

Proposed Synthetic Workflow

A plausible and efficient synthesis initiates from 4-methyl-3-nitroaniline. The workflow leverages a Sandmeyer reaction, a cornerstone of aromatic chemistry for the reliable introduction of a nitrile group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Sandmeyer Reaction - Step 2)

-

Preparation: In a fume hood, prepare a solution of the aryldiazonium salt from 4-Methyl-3-nitroaniline (1.0 eq) as described in standard literature protocols.

-

Cyanation: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Heat the solution to 60-70 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the hot copper cyanide solution via the addition funnel. Vigorous nitrogen evolution will be observed. Maintain the temperature of the reaction mixture throughout the addition.

-

Work-up: After the addition is complete, heat the mixture for an additional 30 minutes. Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-Methyl-3-nitrobenzonitrile, can then be purified by column chromatography or recrystallization.

Core Reactivity

The chemical behavior is dominated by its three functional groups:

-

Nitrile Group: This group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or reduced using reagents like LiAlH₄ to form a primary amine (benzylamine derivative).

-

Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The directing effects of the existing substituents (ortho, para-directing methyl group vs. meta-directing trifluoromethyl and nitrile groups) make predicting the site of further substitution complex, often leading to a mixture of products.

-

Trifluoromethyl Group: This group is highly stable and generally unreactive under common synthetic conditions, which is a key reason for its utility in drug design.

Application in Drug Discovery: A tale of Two Functional Groups

The strategic value of this scaffold in drug development stems from the well-understood contributions of its key functional groups.

The Trifluoromethyl Group: An Engine of Potency and Stability

The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate is a deliberate choice to:

-

Enhance Lipophilicity: The fluorinated group increases the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond (e.g., on a methyl group) with a C-F bond can prevent enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

-

Increase Binding Affinity: The high electronegativity of the -CF3 group can alter the electronic profile of the entire molecule, leading to stronger interactions (e.g., dipole-dipole or hydrogen bonding) with target receptors.[1] Numerous FDA-approved drugs, such as Fluoxetine and Sorafenib, feature a trifluoromethylphenyl moiety, underscoring its importance.[9][10]

The Nitrile Group: A Bioisosteric Master and Synthetic Linchpin

The nitrile group is recognized in medicinal chemistry as a "privileged" functional group. It can act as a bioisostere for various functionalities, mimicking their size, shape, and electronic properties to improve pharmacological profiles.

Caption: Bioisosteric roles of the nitrile group in drug design.

This versatility allows medicinal chemists to fine-tune properties like solubility, polarity, and receptor interaction without drastically altering the core molecular scaffold.[11]

Safety, Handling, and Storage

As a substituted benzonitrile, this compound must be handled with appropriate care. Based on data from structurally similar compounds, it should be considered hazardous.[12][13]

-

Primary Hazards: Harmful if swallowed, inhaled, or in contact with skin.[12][14] Causes significant skin and eye irritation and may cause respiratory tract irritation.[13][14]

-

Handling Protocols:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed to prevent moisture ingress and vapor leakage.[4]

Conclusion

This compound is more than a mere chemical intermediate; it is a carefully designed building block that encapsulates key principles of modern medicinal chemistry. The strategic placement of its functional groups provides a powerful tool for creating novel molecules with tailored biological and physical properties. A thorough understanding of its synthesis, reactivity, and the rationale behind its use is essential for any scientist aiming to leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775598, this compound. Retrieved January 4, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67995, Benzonitrile, 4-(trifluoromethyl)-. Retrieved January 4, 2026, from [Link].

-

The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. (n.d.). Medium. Retrieved January 4, 2026, from [Link]

- Supporting Information for a scientific article. (n.d.). Retrieved January 4, 2026, from a source providing NMR data for related compounds.

-

Jayachandran, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6598. Retrieved January 4, 2026, from [Link]

-

Jayachandran, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 4, 2026, from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. This compound | C9H6F3N | CID 2775598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China [nj-finechem.com]

- 5. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 3-(Trifluoromethyl)benzonitrile(368-77-4) IR Spectrum [m.chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Solubility of 4-Methyl-3-(trifluoromethyl)benzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public data, this document equips researchers, scientists, and drug development professionals with the foundational knowledge to predict and experimentally determine the solubility of this compound in a range of organic solvents. The guide delves into the physicochemical properties of the molecule, explores theoretical solubility prediction models, and offers detailed, field-proven experimental protocols.

Introduction: Understanding the Molecule

This compound is an aromatic compound with the molecular formula C₉H₆F₃N.[1] Its structure, featuring a benzonitrile core substituted with a methyl group and a trifluoromethyl group, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for applications in reaction chemistry, purification, formulation, and bioavailability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₃N | [1][2] |

| Molecular Weight | 185.15 g/mol | [2] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Boiling Point | Approx. 205-207 °C at 760 mmHg | [1] |

| Density | Approx. 1.218 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

A qualitative assessment suggests that this compound is soluble in common organic solvents such as dichloromethane, chloroform, and toluene, while being poorly soluble in water.[1] This guide will provide the tools to move beyond this qualitative statement to a quantitative understanding.

Theoretical Framework for Solubility Prediction

In the modern laboratory, predictive models are invaluable for narrowing down solvent selection and designing efficient experiments. For this compound, we can leverage an understanding of its functional groups and apply established thermodynamic models.

The Influence of Functional Groups on Solubility

The solubility of this compound is a composite of the contributions from its constituent functional groups:

-

Benzene Ring: The aromatic ring forms the core of the molecule and is inherently nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.[3][4] This characteristic enhances solubility in polar solvents.[3] However, nitriles cannot hydrogen bond with themselves.[3]

-

Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and increases the lipophilicity of the molecule.[5][6] The C-F bond is extremely strong, contributing to high metabolic stability.[5][7] The introduction of a -CF₃ group can dramatically improve molecular properties such as metabolic stability and bioavailability.[8]

-

Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes to the overall nonpolar character and size of the molecule.[4]

The interplay of the polar nitrile group with the nonpolar aromatic ring, methyl, and trifluoromethyl groups suggests that this compound will exhibit a nuanced solubility profile, with good solubility in a range of solvents of intermediate to low polarity.

Predictive Models for a Deeper Understanding

For a more quantitative prediction, two powerful models are particularly relevant:

2.2.1. Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesion energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10] The central tenet is that substances with similar HSP values are likely to be miscible.[9] The "distance" (Ra) between the HSP of two substances (in this case, the solute and a solvent) can be calculated to quantify their compatibility.

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.[11][12] Software packages are available that allow for the calculation of these parameters based on the molecular structure. By comparing the estimated HSP of the solute to the known HSP of various solvents, a ranked list of potential solvents can be generated.

2.2.2. UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients, which are crucial for calculating solid-liquid or liquid-liquid equilibria.[13] The model is based on the concept that a molecule can be divided into its constituent functional groups, and the activity coefficient is determined by the interactions between these groups.[14]

To predict the solubility of this compound in a particular solvent using UNIFAC, one would need the UNIFAC group interaction parameters, which are available in established databases. This method can provide a more rigorous, thermodynamically grounded prediction of solubility.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions must be validated by empirical data. The following section provides detailed protocols for the experimental determination of the solubility of this compound.

Qualitative Solubility Assessment

A preliminary, rapid assessment of solubility can be performed to screen a wide range of solvents.

Protocol for Qualitative Solubility Testing:

-

Add approximately 0.05 mL of this compound to a small, clean, dry test tube.

-

Add 0.75 mL of the test solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, vigorously shake the sealed test tube for 30-60 seconds.[15][16]

-

Visually inspect the solution for any signs of insolubility (e.g., cloudiness, phase separation).

-

Classify the solubility as "miscible," "partially miscible," or "immiscible."

This method is useful for quickly identifying promising solvents for further quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[17]

Protocol for the Shake-Flask Method:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of an excess of the solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solute and solvent. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the sample at a moderate speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining undissolved micro-droplets.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.[17]

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

The following diagram illustrates the workflow for the quantitative determination of solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for both predicting and experimentally determining its solubility profile in organic solvents. By understanding the influence of its functional groups and applying theoretical models like Hansen Solubility Parameters and the UNIFAC method, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocols provided herein offer a clear path to generating reliable, quantitative solubility data, which is essential for the successful application of this important chemical intermediate in research and development.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]

-

A Group Contribution Approach in the Prediction of Ternary Solid-Liquid Equilibrium Phase Diagrams. ResearchGate. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Hansen Solubility Parameters. Available at: [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

-

Physical Properties of Nitriles. Chemistry LibreTexts. Available at: [Link]

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. Available at: [Link]

-

How do functional groups affect solubility in organic compounds? TutorChase. Available at: [Link]

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Available at: [Link]

-

Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Kinam Park. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide. ResearchGate. Available at: [Link]

-